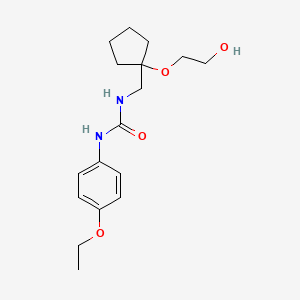
1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A series of urea derivatives, including ones similar in structure to 1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea, were synthesized and assessed for their antiacetylcholinesterase activity. These compounds were designed to optimize conformational flexibility and spacer length between pharmacophoric units, showing that a flexible spacer like an ethoxyethyl chain can maintain high inhibitory activities when properly substituted. The optimal chain length was found to correspond to five methylene groups, allowing efficient interaction with enzyme hydrophobic binding sites. The study suggests that these flexible urea derivatives could serve as a basis for developing new acetylcholinesterase inhibitors (Vidaluc et al., 1995).
Synthesis of Carbocyclic Analogs of Uracil Nucleosides
Research on the treatment of hydroxyl derivatives with specific isocyanates, including those related to the compound , led to the synthesis of carbocyclic analogs of uridine, 2′-deoxyuridine, and 3′-deoxyuridine. These analogs were obtained through cyclization in acidic conditions, showcasing a method to create nucleoside analogs that could have potential applications in medicinal chemistry and drug development. However, these analogs did not show activity in certain biological tests, highlighting the complexity of designing effective therapeutic agents (Shealy & O'dell, 1976).
Photodegradation and Hydrolysis of Pesticides
A study investigated the photodegradation and hydrolysis of substituted urea herbicides, which are structurally related to the compound of interest. The research focused on understanding the environmental fate of these chemicals in water under various conditions. The findings indicated that the substituted ureas did not hydrolyze at the tested pH values and showed slow photodegradation at certain pH levels. This research contributes to the environmental sciences by providing insights into the degradation processes of urea-based herbicides, which is crucial for assessing their environmental impact and designing more eco-friendly alternatives (Gatidou & Iatrou, 2011).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-2-22-15-7-5-14(6-8-15)19-16(21)18-13-17(23-12-11-20)9-3-4-10-17/h5-8,20H,2-4,9-13H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAZJCZJCPEMJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2(CCCC2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)
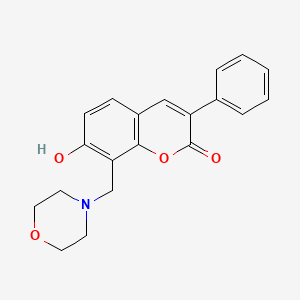
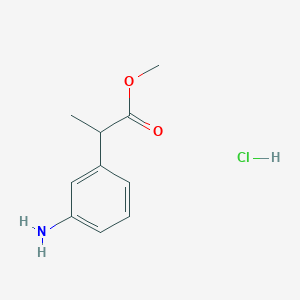
![2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366803.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)
![N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2366807.png)
![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)
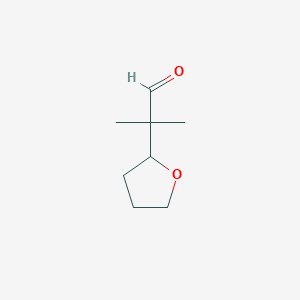

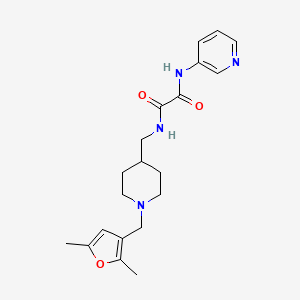
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
